molecular formula C16H25NO3 B14849576 2,6-DI-Tert-butoxy-4-cyclopropoxypyridine

2,6-DI-Tert-butoxy-4-cyclopropoxypyridine

Cat. No.: B14849576
M. Wt: 279.37 g/mol
InChI Key: IZZDQEOIJLLPLD-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 It is a derivative of pyridine, characterized by the presence of tert-butoxy and cyclopropoxy groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butoxy-4-cyclopropoxypyridine typically involves the reaction of 2,6-dihydroxy-4-cyclopropoxypyridine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydroxyl groups with tert-butoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2,6-DI-Tert-butoxy-4-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-DI-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: A similar compound with tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position.

    2,6-Di-tert-butylpyridine: Lacks the cyclopropoxy group but has tert-butyl groups at the 2 and 6 positions.

Uniqueness

2,6-DI-Tert-butoxy-4-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

4-cyclopropyloxy-2,6-bis[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO3/c1-15(2,3)19-13-9-12(18-11-7-8-11)10-14(17-13)20-16(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

IZZDQEOIJLLPLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=N1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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